Cas no 1235279-69-2 (1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine)

1-(2-Methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core functionalized with a 2-methoxypyridine-3-carbonyl group and a pyridin-2-yl substituent. This structure imparts versatility in coordination chemistry and potential pharmacological applications, particularly as a ligand or intermediate in medicinal chemistry. The presence of both pyridine and methoxy groups enhances its binding affinity to metal centers and biological targets, making it useful in catalysis or drug discovery. Its well-defined molecular architecture ensures reproducibility in synthesis, while the electron-rich nitrogen atoms contribute to its reactivity in further derivatization. Suitable for research applications requiring tailored piperazine-based scaffolds.
1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine structure
1235279-69-2 structure
Product Name:1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine
CAS No:1235279-69-2
MF:C16H18N4O2
MW:298.339723110199
CID:5848181
PubChem ID:49712266
Update Time:2025-10-30

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine
    • (2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
    • AKOS024519121
    • 1235279-69-2
    • (2-methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
    • F5791-2406
    • Inchi: 1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3
    • InChI Key: OHTIIUZNCWQYIA-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CN=C1OC)N1CCN(C2C=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 298.14297583g/mol
  • Monoisotopic Mass: 298.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.6Ų

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Additional information on 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine

Research Brief on 1-(2-Methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine (CAS: 1235279-69-2)

In recent years, the compound 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine (CAS: 1235279-69-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development. The presence of both pyridine and piperazine moieties in its structure suggests its versatility as a scaffold for targeting various biological pathways.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of specific kinase enzymes implicated in inflammatory diseases. The study demonstrated that 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine exhibits nanomolar affinity for its target, with promising selectivity over related kinases. This finding underscores its potential as a lead compound for the development of novel anti-inflammatory agents.

Another key area of research involves the compound's pharmacokinetic properties. A preclinical study published in Drug Metabolism and Disposition (2024) investigated its metabolic stability and bioavailability. The results indicated moderate hepatic clearance and good oral absorption, making it a viable candidate for further optimization. However, challenges such as cytochrome P450-mediated metabolism were noted, suggesting the need for structural modifications to improve its drug-like properties.

In addition to its kinase inhibitory activity, 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine has been explored for its potential in central nervous system (CNS) disorders. A recent ACS Chemical Neuroscience article (2024) reported its affinity for serotonin and dopamine receptors, hinting at possible applications in neuropsychiatric conditions. The compound's ability to cross the blood-brain barrier was confirmed through in vivo experiments, further supporting its CNS potential.

Ongoing research is also investigating the compound's utility in combination therapies. A collaborative study between academic and industrial researchers (2024) examined its synergistic effects with existing anticancer drugs. Preliminary data suggest that it may enhance the efficacy of certain chemotherapeutic agents by modulating multidrug resistance pathways. This line of inquiry is particularly promising for overcoming treatment resistance in oncology.

In conclusion, 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine (CAS: 1235279-69-2) represents a multifaceted compound with diverse therapeutic potential. Its applications span from inflammatory diseases to CNS disorders and cancer therapy. Future research directions should focus on optimizing its pharmacokinetic profile and exploring its mechanism of action in greater detail. The compound's versatility and promising preclinical data position it as a valuable asset in the medicinal chemistry pipeline.

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